molecular formula C15H19NO3 B113280 Benzyl 4-formylcyclohexylcarbamate CAS No. 917022-26-5

Benzyl 4-formylcyclohexylcarbamate

Cat. No.: B113280
CAS No.: 917022-26-5
M. Wt: 261.32 g/mol
InChI Key: SOIRQISQWQDGSN-UHFFFAOYSA-N
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Description

Benzyl 4-formylcyclohexylcarbamate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a derivative of carbamate, featuring a benzyl group attached to a 4-formylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of benzyl chloroformate with 4-formylcyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-formylcyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-formylcyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-formylcyclohexylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyl group may also facilitate interactions with hydrophobic pockets within biological molecules, influencing their function .

Comparison with Similar Compounds

  • Benzyl 2-aminoethylcarbamate
  • tert-Butyl 3-formylphenylcarbamate
  • Phenyl 2-acetylphenylcarbamate

Comparison: Benzyl 4-formylcyclohexylcarbamate is unique due to the presence of both a formyl group and a cyclohexyl ring, which confer distinct chemical reactivity and biological interactions. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

benzyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRQISQWQDGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619359
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-41-4
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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